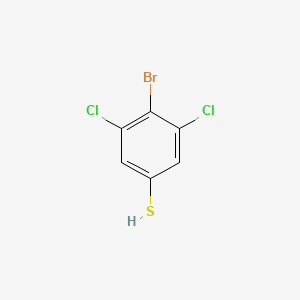
4-Bromo-3,5-dichlorothiophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3,5-dichlorothiophenol is a chemical compound with the CAS Number: 1940-28-9 . It has a molecular weight of 241.9 and its IUPAC name is 4-bromo-3,5-dichlorophenol . The compound is solid in physical form .
Synthesis Analysis
The synthesis of compounds similar to 4-Bromo-3,5-dichlorothiophenol involves multiple steps. For instance, the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide involved three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to room temperature over a period of 1 to 24 hours based on the reactivity of the electrophile .Molecular Structure Analysis
The molecular structure of 4-Bromo-3,5-dichlorothiophenol can be represented by the InChI Code: 1S/C6H3BrCl2O/c7-6-4(8)1-3(10)2-5(6)9/h1-2,10H . The compound’s InChI key is WESPEUKZHWMEIQ-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Photoreaction Mechanisms
- A study on the photoreaction mechanisms of bromophenols, including compounds structurally related to 4-Bromo-3,5-dichlorothiophenol, highlights their behavior in low-temperature argon matrices. These bromophenols were investigated using Fourier transform infrared spectroscopy and density-functional-theory calculations (Akai et al., 2002).
Antioxidant Activity
- Compounds closely related to 4-Bromo-3,5-dichlorothiophenol, isolated from red algae, exhibited significant antioxidant activity in biochemical and cellular assays. This research underscores the potential of bromophenols in oxidative stress-related applications (Olsen et al., 2013).
Anticancer Potential
- Research into bromophenol derivatives, similar to 4-Bromo-3,5-dichlorothiophenol, revealed their anticancer properties, particularly in human lung cancer cells. These compounds induced cell cycle arrest and apoptosis through mechanisms involving reactive oxygen species and signaling pathways (Guo et al., 2018).
Chemical Synthesis and Structure Analysis
- Studies have been conducted on the synthesis of compounds like 4-Bromo-3,5-dichlorothiophenol and their structural analysis using techniques like X-ray diffraction and DFT calculations. These studies contribute to the understanding of the molecular structure and properties of such compounds (Sheikhshoaie et al., 2015).
Environmental Fate and Transformation
- Research on bromophenols related to 4-Bromo-3,5-dichlorothiophenol has explored their transformation during processes like aqueous chlorination. This is critical for understanding the environmental fate of such compounds in water treatment and natural aquatic systems (Xiang et al., 2020).
Enzyme Interaction Studies
- Studies on halogenated phenols, structurally akin to 4-Bromo-3,5-dichlorothiophenol, have investigated their interaction with enzymes like peroxidases. This research is vital for understanding the bioremediation potential and environmental interactions of these compounds (Bretz et al., 2020).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may form combustible dust concentrations in air, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .
Eigenschaften
IUPAC Name |
4-bromo-3,5-dichlorobenzenethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2S/c7-6-4(8)1-3(10)2-5(6)9/h1-2,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCVKCKFSUROSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Br)Cl)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3,5-dichlorothiophenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

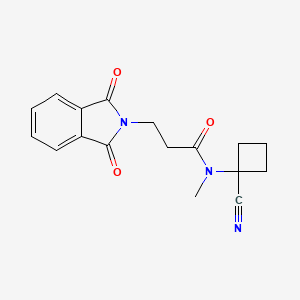
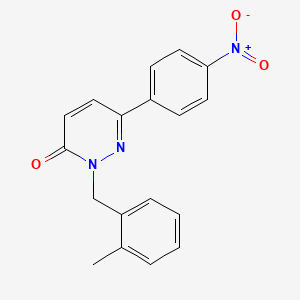
![[4-(1,1-Dioxothiazinan-2-yl)phenyl]-[4-(furan-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B2470617.png)
![1-{[1,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrrol-2-yl]carbonyl}-1H-imidazole](/img/structure/B2470619.png)
![4-[(E)-(1-isobutyl-1,2,3,4-tetrahydro-6-quinolinyl)methylidene]-2-thioxo-1,3-thiazolan-5-one](/img/structure/B2470620.png)
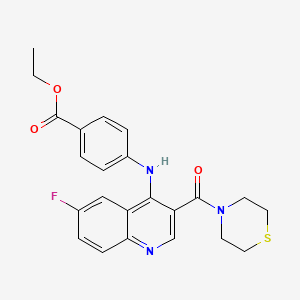

![(3,4-Dimethylphenyl){2-[(2-methoxyethyl)amino]pteridin-4-yl}amine](/img/structure/B2470625.png)
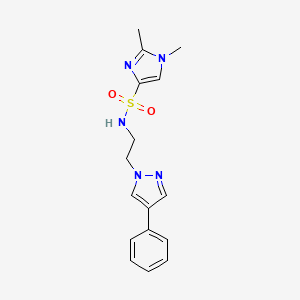

![4-Methoxycarbonyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2470632.png)
![N-[4-(aminomethyl)phenyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2470633.png)
![3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]benzoic acid](/img/structure/B2470634.png)
